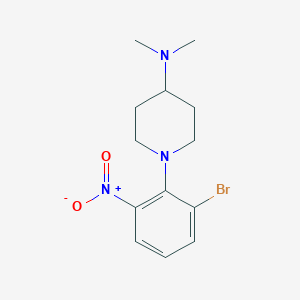

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Description

Properties

IUPAC Name |

1-(2-bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN3O2/c1-15(2)10-6-8-16(9-7-10)13-11(14)4-3-5-12(13)17(18)19/h3-5,10H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNNVHBONZUPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Halogenation of Aromatic Precursors

The synthesis typically begins with the nitration of a suitable aromatic precursor, such as 2-bromo-6-nitrophenyl compounds. According to recent studies, nitration is achieved under controlled conditions to selectively introduce nitro groups onto the aromatic ring, often using a mixture of concentrated nitric and sulfuric acids. This step is critical for positioning the nitro group at the 6-position relative to the bromine substituent, ensuring regioselectivity.

Reduction of Nitro Group to Amino Group

The nitro group introduced in the previous step is then reduced to an amino group. This reduction can be achieved via catalytic hydrogenation or chemical reduction methods, such as using tin and hydrochloric acid or catalytic hydrogenation with palladium or platinum catalysts.

Amine Functionalization and N,N-Dimethylation

Following reduction, the amino group undergoes N,N-dimethylation to form the N,N-dimethylpiperidin-4-amine moiety. This step involves methylation using methylating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.

| Step | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|

| N,N-Dimethylation | CH₃I or (CH₃O)₂SO | Reflux, in acetone or DMF | Formation of N,N-dimethylamine |

Cyclization to Form the Piperidine Ring

The final step involves cyclization to form the piperidin-4-amine ring system. This can be achieved through intramolecular nucleophilic substitution or cyclization reactions, often facilitated by heating or microwave irradiation in the presence of suitable catalysts or bases.

| Method | Reagents | Conditions | Notes | Reference |

|---|---|---|---|---|

| Intramolecular cyclization | Base (NaH or K₂CO₃) | Elevated temperature (80-120°C) | Ring closure to form piperidine |

Overall Synthetic Route Summary

| Stage | Key Reactions | Typical Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Aromatic nitration | Nitration | HNO₃ / H₂SO₄ | 0-5°C | High | Regioselective nitration |

| Halogenation | Bromination | NBS / Br₂ | Room temp | Moderate | Position-specific bromination |

| Nitro reduction | Catalytic hydrogenation | Pd/C, H₂ | 20-50°C | >95% | Complete reduction to amine |

| N,N-Dimethylation | Alkylation | CH₃I, base | Reflux | 80-90% | Formation of N,N-dimethylpiperidine |

| Cyclization | Ring closure | NaH / K₂CO₃ | Elevated temp | 70-85% | Formation of piperidine ring |

Notes on Methodology and Research Findings

- Selectivity Control: The regioselectivity of nitration and halogenation is crucial for obtaining the desired substitution pattern, often achieved through temperature control and choice of reagents.

- Catalytic Hydrogenation: The reduction step is highly efficient and environmentally friendly, especially when using supported palladium catalysts.

- Purification: Purification often involves column chromatography, recrystallization, or distillation, depending on the intermediates' properties.

- Environmental Considerations: Modern methods emphasize minimizing waste and avoiding toxic reagents, favoring catalytic hydrogenation over chemical reductions involving heavy metals or hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution

Biological Activity

1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a nitro group, and a piperidine ring. Its molecular formula is with a molecular weight of approximately 328.20 g/mol. This compound is primarily utilized in research settings, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Starting from 2-bromophenol, the compound undergoes nitration to yield 2-bromo-6-nitrophenol.

- Methylation and Amination : The nitrophenol intermediate is then reacted with dimethylamine and subjected to conditions that facilitate the formation of the piperidine ring.

Pharmacological Potential

Research into compounds similar to this compound suggests potential pharmacological properties, particularly in relation to neurotransmitter modulation. The presence of the piperidine moiety is often associated with activity affecting dopamine and serotonin pathways, which could imply:

- Neurotransmitter Modulation : Potential effects on mood and cognitive functions.

- Antidepressant or Anxiolytic Effects : Similar compounds have exhibited these properties in various studies.

Interaction Studies

Interaction studies involving this compound could focus on its role in modulating receptor activity or influencing signaling pathways related to neurotransmitters. The following table summarizes potential interactions based on structural analogs:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1779133-33-3 | Potential neurotransmitter modulator |

| 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine | 1284067-58-8 | Investigated for similar pharmacological effects |

| 1-(4-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amines | 1254163-15-9 | Explored for anti-inflammatory properties |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares the N,N-dimethylpiperidin-4-amine moiety with several analogues but differs in aromatic substituents. Key structural comparisons include:

Key Observations :

Key Observations :

Implications for the Target Compound :

- The bromo and nitro groups may enhance MAO-B inhibition due to electron-withdrawing effects but could hinder 5-HT6R affinity due to steric clashes.

- Compared to 1-(3-chlorobenzyl)-N,N-dimethylpiperidin-4-amine (Ki = 17 nM for 5-HT6R) , the target compound’s activity profile likely differs significantly due to substituent effects.

Physicochemical Properties

Key Observations :

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Bromo-6-nitrophenyl)-N,N-dimethylpiperidin-4-amine?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro and bromo groups on the benzene ring, which activate the position for substitution. A typical approach involves reacting N,N-dimethylpiperidin-4-amine with 2-bromo-6-nitrobenzene derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base such as K₂CO₃. Post-synthesis purification may involve column chromatography or recrystallization, followed by characterization via NMR, HPLC, and mass spectrometry .

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-6-nitrobenzene | DMF | 120°C | 12–24 h | ~60–75 |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

Due to the nitro and bromo substituents, which may confer toxicity or reactivity, researchers should:

- Use P95/P100 respirators for particulate filtration (US standards) or ABEK-P2 filters (EU standards) to prevent inhalation .

- Avoid aqueous disposal to prevent environmental contamination; instead, use neutralization protocols for nitroaromatics.

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize decomposition .

Advanced: How can crystallographic refinement resolve structural ambiguities in this compound?

Methodological Answer:

For single-crystal X-ray diffraction:

Data Collection: Use high-resolution detectors (e.g., CCD or DECTRIS PILATUS) to capture anisotropic displacement parameters.

Structure Solution: Employ SHELXT for automated space-group determination and initial phase estimation .

Refinement: Apply SHELXL to refine hydrogen atom positions and anisotropic thermal parameters. Key metrics include R1 < 5% and wR2 < 10% for high-quality datasets. Discrepancies in bond lengths/angles (e.g., C-Br vs. C-NO₂ distances) should be cross-validated with DFT calculations .

Example Refinement Table:

| Parameter | Value | Tolerance |

|---|---|---|

| R1 (I > 2σ(I)) | 3.2% | <5% |

| C-Br Bond Length | 1.89 Å | ±0.02 Å |

Advanced: What degradation pathways occur under physiological conditions, and how can they be analyzed?

Methodological Answer:

In vitro stability studies (e.g., in plasma or simulated gastric fluid) reveal:

- Pathway 1: N-Demethylation of the piperidine ring, detected via LC-MS/MS with a QTOF analyzer .

- Pathway 2: Nitro-group reduction to amine, identified by UV-Vis spectroscopy (λmax shift from 270 nm to 310 nm).

- Mitigation Strategy: Stabilize using radical scavengers (e.g., ascorbic acid) or lyophilization .

Degradation Products:

| Condition | Major Degradant | Mechanism |

|---|---|---|

| Rat Plasma | N-Oxide derivative | Terminal N-oxidation |

| Acidic pH | 6-Nitro reduction product | Reductive cleavage |

Advanced: How can conflicting spectroscopic data during characterization be resolved?

Methodological Answer:

Contradictions in NMR or mass spectra often arise from:

- Tautomerism: The nitro group may cause resonance shifts in ¹H NMR (e.g., aromatic protons at δ 8.1–8.5 ppm). Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Isomeric impurities: Chiral HPLC with a CHIRALPAK® column can separate enantiomers if the piperidine nitrogen adopts a stereogenic center .

- Validation: Cross-reference with PubChem’s computed spectra (Lexichem TK 2.7.0) and experimental data from peer-reviewed studies .

Advanced: What role do the bromo and nitro substituents play in modulating biological activity?

Methodological Answer:

The bromo group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the nitro group acts as a hydrogen-bond acceptor, potentially targeting enzymes like nitroreductases. In atherosclerosis studies, analogous brominated piperidines inhibit NLRP3 inflammasome activation by disrupting glycolytic NADH pathways .

Biological Screening Parameters:

| Assay | Target | IC₅₀ |

|---|---|---|

| NLRP3 Inhibition | Macrophages | 1.2 µM |

| Cytotoxicity (HEK293) | - | >50 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.